molecular formula C13H10N2S2 B276201 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione

6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione

Cat. No. B276201
M. Wt: 258.4 g/mol
InChI Key: VBFJFZARVUQECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione is a chemical compound with potential applications in scientific research. This compound belongs to the class of thienopyrimidine derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione involves the inhibition of certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione in lab experiments is its potential for use as an anticancer agent. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to determine its potential toxicity towards normal cells and its safety for use in humans. Furthermore, its potential as a lead compound for the development of novel drugs can also be explored.

Synthesis Methods

The synthesis of 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione can be carried out through various methods. One such method involves the condensation of 3-methylbenzaldehyde with 2-aminothiophenol to form 6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione.

Scientific Research Applications

6-(3-methylphenyl)thieno[3,2-d]pyrimidine-4(3H)-thione has been studied for its potential application in various scientific research areas. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C13H10N2S2

Molecular Weight

258.4 g/mol

IUPAC Name

6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidine-4-thione

InChI

InChI=1S/C13H10N2S2/c1-8-3-2-4-9(5-8)11-6-10-12(17-11)13(16)15-7-14-10/h2-7H,1H3,(H,14,15,16)

InChI Key

VBFJFZARVUQECX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=CC3=C(S2)C(=S)N=CN3

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(S2)C(=S)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.